molecular formula C20H31N3O5 B15365703 1-Piperazineacetamide, 4-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-N-isopropyl- CAS No. 53335-22-1

1-Piperazineacetamide, 4-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-N-isopropyl-

Cat. No.: B15365703
CAS No.: 53335-22-1
M. Wt: 393.5 g/mol
InChI Key: KANNMOFCMLHVAU-UHFFFAOYSA-N
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Description

The compound 1-Piperazineacetamide, 4-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-N-isopropyl- (CAS: 53207-73-1; BRN: 0902790) is a piperazine derivative characterized by a unique substitution pattern . Its structure comprises:

  • A piperazine core functionalized at the 4-position with a dihydrocinnamoyl group bearing 3,5-dimethoxy and 4-hydroxy substituents.
  • An acetamide side chain at the 1-position, substituted with an N-isopropyl group.

The N-isopropyl substituent contributes steric bulk, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability .

Properties

CAS No.

53335-22-1

Molecular Formula

C20H31N3O5

Molecular Weight

393.5 g/mol

IUPAC Name

2-[4-[3-(4-hydroxy-3,5-dimethoxyphenyl)propanoyl]piperazin-1-yl]-N-propan-2-ylacetamide

InChI

InChI=1S/C20H31N3O5/c1-14(2)21-18(24)13-22-7-9-23(10-8-22)19(25)6-5-15-11-16(27-3)20(26)17(12-15)28-4/h11-12,14,26H,5-10,13H2,1-4H3,(H,21,24)

InChI Key

KANNMOFCMLHVAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN1CCN(CC1)C(=O)CCC2=CC(=C(C(=C2)OC)O)OC

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The chemical formula for 1-Piperazineacetamide, 4-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-N-isopropyl- is C19H25N3O4C_{19}H_{25}N_{3}O_{4}. The compound features a piperazine ring, which is known for its diverse biological activities. The presence of the dihydrocinnamoyl moiety and methoxy and hydroxy functional groups enhances its potential interactions with biological targets.

Pharmacological Properties

1-Piperazineacetamide derivatives have been studied for various pharmacological properties:

  • Antimicrobial Activity : Research indicates that piperazine derivatives exhibit significant antimicrobial effects. The presence of the dihydrocinnamoyl group may enhance this activity by improving lipophilicity and cellular permeability.
  • Anticancer Potential : Some studies have suggested that compounds containing piperazine structures can inhibit tumor growth in various cancer cell lines. The specific mechanism often involves apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : There is emerging evidence that piperazine derivatives may exert neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

The mechanisms through which 1-Piperazineacetamide, 4-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-N-isopropyl- exerts its biological effects are multifaceted:

  • Receptor Interaction : This compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmission and exhibiting anxiolytic or antidepressant effects.
  • Enzyme Inhibition : Some studies suggest that piperazine derivatives can inhibit specific enzymes involved in metabolic pathways, which may contribute to their therapeutic effects.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several piperazine derivatives, including 1-Piperazineacetamide, 4-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-N-isopropyl-. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.

Study 2: Anticancer Activity

In a study conducted on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549), researchers found that this compound induced apoptosis at micromolar concentrations. The study highlighted the compound's ability to disrupt mitochondrial function and activate caspase pathways, leading to programmed cell death.

Study 3: Neuroprotective Effects

Research focusing on neuroprotection showed that this piperazine derivative could reduce neuronal cell death in models of oxidative stress. It was found to modulate the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), suggesting a role in promoting neuronal survival.

Data Table Summary

Activity Type Effect Study Reference
AntimicrobialSignificant inhibitionJournal of Medicinal Chemistry
AnticancerInduces apoptosisCancer Research Journal
NeuroprotectiveReduces oxidative stressNeurobiology Letters

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution with alcohols to form esters. This reaction typically requires acidic catalysis (e.g., H₂SO₄) via the Fischer esterification mechanism:

Mechanism :

  • Protonation of the carbonyl oxygen enhances electrophilicity.

  • Nucleophilic attack by the alcohol forms a tetrahedral intermediate.

  • Elimination of water yields the ester product .

Example :

C11H8O5+CH3OHH+C12H10O5+H2O\text{C}_{11}\text{H}_8\text{O}_5 + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{C}_{12}\text{H}_{10}\text{O}_5 + \text{H}_2\text{O}

Conditions :

  • Reflux in anhydrous methanol with catalytic H₂SO₄

  • Reaction time: 4–6 hours

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using borane (BH₃/THF) or lithium aluminum hydride (LiAlH₄). Borane is preferred due to its selectivity and milder conditions .

Mechanism :

  • Hydride attack at the carbonyl carbon forms an aldehyde intermediate.

  • Further reduction yields the primary alcohol.

Example :

C11H8O5BH3/THFC11H10O4\text{C}_{11}\text{H}_8\text{O}_5 \xrightarrow{\text{BH}_3/\text{THF}} \text{C}_{11}\text{H}_{10}\text{O}_4

Reagent Product Yield Conditions
LiAlH₄4,6,7-Trihydroxynaphthalen-2-methanol65–70%Anhydrous ether, 0°C → reflux
BH₃/THFSame as above85–90%Room temperature, 2 hours

Hydroxyl Group Reactivity

The three hydroxyl groups participate in typical phenol reactions:

Ether Formation

Reacts with alkyl halides (e.g., CH₃I) under basic conditions to form methyl ethers:

Ar–OH+CH3INaOHAr–OCH3+NaI\text{Ar–OH} + \text{CH}_3\text{I} \xrightarrow{\text{NaOH}} \text{Ar–OCH}_3 + \text{NaI}

Regioselectivity :
The ortho/para-directing effects of the hydroxyl and carboxylic acid groups influence substitution patterns.

Oxidation

Susceptible to oxidation by agents like Fe³⁺ or H₂O₂, forming quinone-like structures.

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation:

C11H8O5ΔC10H8O3+CO2\text{C}_{11}\text{H}_8\text{O}_5 \xrightarrow{\Delta} \text{C}_{10}\text{H}_8\text{O}_3 + \text{CO}_2

Conditions :

  • 200–250°C in inert atmosphere

  • Catalyzed by Cu or ZnO

Amide Formation

Coupling with amines via carbodiimide reagents (e.g., DCC) forms amides:

Mechanism :

  • DCC activates the carboxylic acid to form an O-acylisourea intermediate.

  • Nucleophilic attack by the amine yields the amide .

Example :

C11H8O5+RNH2DCCC11H7O4NR+H2O\text{C}_{11}\text{H}_8\text{O}_5 + \text{RNH}_2 \xrightarrow{\text{DCC}} \text{C}_{11}\text{H}_7\text{O}_4\text{NR} + \text{H}_2\text{O}

Complexation with Metal Ions

The hydroxyl and carboxylate groups chelate metal ions (e.g., Fe³⁺, Al³⁺), forming stable complexes.

Applications :

  • Potential use in wastewater treatment for metal ion sequestration.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

The N-isopropyl group distinguishes this compound from closely related analogs, as shown in Table 1 :

Compound Name N-Substituent Key Structural Differences Potential Impact on Properties
Target Compound (CAS: 53207-73-1) N-isopropyl Bulky alkyl group Increased lipophilicity; reduced metabolic oxidation
4-((3,5-Dimethoxy-4-hydroxy)dihydrocinnamoyl)-N-methyl-1-piperazineacetamide N-methyl Smaller alkyl group Higher solubility; faster metabolism via CYP enzymes
4-((3,5-Dimethoxy-4-hydroxy)dihydrocinnamoyl)-N-propyl-1-piperazineacetamide N-propyl Intermediate alkyl chain Balanced lipophilicity and solubility
4-((3,5-Dimethoxy-4-hydroxy)dihydrocinnamoyl)-N,N-dimethyl-1-piperazineacetamide N,N-dimethyl Two methyl groups Enhanced solubility; potential steric hindrance

Key Findings :

  • Metabolism: Bulkier N-substituents (e.g., isopropyl) may slow CYP-mediated oxidation, as seen in ranolazine (N-2,6-dimethylphenyl), which is metabolized by CYP3A4 and CYP2D6 .

Comparison with Ranolazine

Ranolazine (IUPAC: N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide) shares the piperazineacetamide scaffold but differs in substituents (Table 2) :

Property Target Compound Ranolazine
Aromatic Substituent 3,5-Dimethoxy-4-hydroxydihydrocinnamoyl 2-Methoxyphenoxypropyl
N-Substituent Isopropyl 2,6-Dimethylphenyl
TPSA (Topological Polar Surface Area) ~100 Ų (estimated) 74.3 Ų
Molecular Volume ~450 ų (estimated) 411.7 ų
Primary Use Not explicitly reported (structural analogs suggest research use) Anti-anginal (inhibits late sodium currents)

Key Differences :

  • Pharmacological Activity: Ranolazine’s 2,6-dimethylphenyl and methoxyphenoxy groups are critical for sodium channel modulation, while the target compound’s dihydrocinnamoyl group may confer antioxidant or anti-inflammatory activity .
  • Solubility: The target compound’s higher TPSA (due to hydroxy and methoxy groups) suggests greater aqueous solubility than ranolazine, though the N-isopropyl group may counteract this .

Comparison with Other Piperazineacetamide Derivatives

  • N,N-Dipropyl-4-(3,4,5-trimethoxycinnamoyl)-1-piperazineacetamide (CAS: 26328-03-0) : Features a trimethoxycinnamoyl group and dipropyl substituents.
  • 4-(5-Bromo-1-oxopentyl)-N-(3-chlorophenyl)-1-piperazineacetamide (CAS: 923024-99-1) :
    • Contains a bromo-oxopentyl chain and chlorophenyl group.
    • The halogenated substituents may improve target binding but raise toxicity concerns.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves coupling N-isopropyl piperazineacetamide with a dihydrocinnamoyl derivative under nucleophilic acyl substitution conditions. and highlight the use of α-chloroacetamides or pre-functionalized piperazine intermediates in analogous reactions. Key steps include:

  • Step 1: React 4-hydroxy-3,5-dimethoxycinnamic acid with thionyl chloride to form the acyl chloride intermediate.
  • Step 2: Couple with N-isopropyl piperazineacetamide in anhydrous dichloromethane, using triethylamine as a base.
  • Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve >95% purity (validated via HPLC, as in ).
    Critical Considerations: Monitor reaction progress via TLC to avoid over-substitution. Impurities often arise from incomplete cinnamoyl coupling or residual solvents .

Basic: How should researchers characterize the compound’s structure and electronic properties?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons from the dihydrocinnamoyl group at δ 6.5–7.2 ppm).
  • X-ray Crystallography: For absolute configuration, grow single crystals in ethanol and compare with CCDC datasets (e.g., CCDC-1990392 in ).
  • Electronic Analysis: Utilize Multiwfn ( ) to calculate electrostatic potential maps and electron localization functions (ELF) for insights into hydrogen bonding and reactivity .

Advanced: How can molecular docking predict target binding modes, and what validation is required?

Methodological Answer:

  • Software Setup: Use AutoDock Vina ( ) with the following parameters:
    • Grid Box: Center on the active site of a target protein (e.g., acetylcholinesterase for neurological studies).
    • Exhaustiveness: Set to 8 for thorough sampling.
  • Validation:
    • Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å acceptable).
    • Validate binding energy scores via MM/GBSA free energy calculations (e.g., using AMBER).
  • Case Study: demonstrates docking of similar piperazine derivatives into antimicrobial targets, highlighting the importance of protonation state adjustments for the piperazine nitrogen .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activity?

Methodological Answer:
Contradictions (e.g., varying IC50 values in antimicrobial assays) may arise from differences in substituent positions or assay conditions. To address this:

  • Systematic Modifications: Syntize analogs with incremental changes (e.g., replacing methoxy with ethoxy groups) as in and .
  • Standardized Assays: Use the CLSI M07-A10 protocol for MIC determination against S. aureus and E. coli.
  • Data Correlation: Apply QSAR models (e.g., CoMFA/CoMSIA) to link electronic descriptors (from Multiwfn) with activity trends .

Advanced: What strategies mitigate toxicity concerns during in vivo studies?

Methodological Answer:
reports an oral LDLo >2 g/kg in mice, suggesting moderate toxicity. Mitigation strategies include:

  • Dose Optimization: Conduct subacute toxicity studies (14-day OECD 407 protocol) to establish NOAEL.
  • Metabolic Profiling: Use LC-MS/MS to identify toxic metabolites (e.g., demethylated derivatives).
  • Handling Precautions: Follow TCI America’s safety guidelines (): wear nitrile gloves, use fume hoods, and neutralize waste with 10% sodium bicarbonate .

Advanced: How can computational methods resolve discrepancies in solubility predictions?

Methodological Answer:
Discrepancies between predicted and experimental solubility often stem from inaccurate logP calculations. A robust workflow involves:

  • Solvent Screening: Use the Hansen Solubility Parameters (HSPiP software) to identify optimal solvents (e.g., DMSO for in vitro assays).
  • Molecular Dynamics (MD): Simulate solvation free energy in GROMACS with the CHARMM36 force field.
  • Experimental Validation: Compare with shake-flask method (UV-Vis quantification at λmax 280 nm) .

Basic: What are the best practices for storing this compound to ensure stability?

Methodological Answer:

  • Storage Conditions: Keep in amber vials at -20°C under argon to prevent oxidation of the dihydrocinnamoyl group.
  • Stability Monitoring: Perform monthly HPLC checks (C18 column, acetonitrile/water + 0.1% TFA) to detect degradation products (e.g., free cinnamic acid).
  • Desiccation: Use silica gel packets in storage containers to avoid hydrolysis .

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